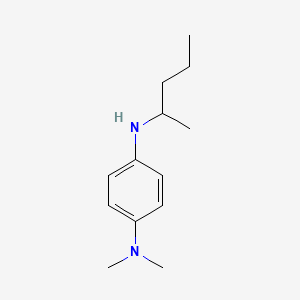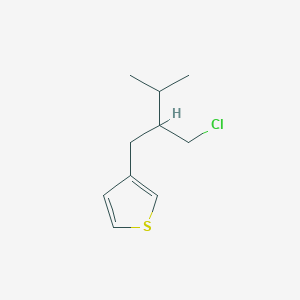
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure It is used in various chemical reactions and industrial applications due to its unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with a suitable chlorinating agent to form 2-ethoxyethoxymethyl chloride. This intermediate is then reacted with 3-methylbutane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) in solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with chlorinating agents and sulfonyl chlorides.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester.
Wissenschaftliche Forschungsanwendungen
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various synthetic applications to modify or protect functional groups in complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethoxymethyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: Another compound with an ethoxy group but different functional groups and applications.
2-Methoxyethanol: A simpler compound with similar reactivity but different uses.
Uniqueness
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. Its ability to act as a protecting group and its reactivity towards nucleophiles make it valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H21ClO4S |
|---|---|
Molekulargewicht |
272.79 g/mol |
IUPAC-Name |
2-(2-ethoxyethoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-14-5-6-15-7-10(9(2)3)8-16(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
ASDDWKJATSUVTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCC(CS(=O)(=O)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)










![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)
